3-{4-[6-(Dimethylamino)-2-methylpyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one
Overview
Description
3-{4-[6-(Dimethylamino)-2-methylpyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromen-2-one core structure, which is a derivative of coumarin, and a piperazine ring substituted with a dimethylamino group and a pyrimidinyl moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-{4-[6-(Dimethylamino)-2-methylpyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-2-oxo-2H-chromen-7-yloxy with 2,4,6-trichloro-1,3,5-triazine to form an intermediate compound. This intermediate is then reacted with p-phenylenediamine to yield the desired product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
3-{4-[6-(Dimethylamino)-2-methylpyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-{4-[6-(Dimethylamino)-2-methylpyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial activity against various bacterial and fungal strains. It has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Pharmacology: The compound is being investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biochemistry: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{4-[6-(Dimethylamino)-2-methylpyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The compound also interacts with DNA and RNA, interfering with their replication and transcription processes .
Comparison with Similar Compounds
3-{4-[6-(Dimethylamino)-2-methylpyrimidin-4-YL]piperazine-1-carbonyl}-2H-chromen-2-one can be compared with other similar compounds, such as:
3,3’-Carbonylbis(7-(diethylamino)-2H-chromen-2-one): This compound has a similar chromen-2-one core structure but differs in the substitution pattern on the piperazine ring.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: This compound also contains a chromen-2-one core but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-22-18(24(2)3)13-19(23-14)25-8-10-26(11-9-25)20(27)16-12-15-6-4-5-7-17(15)29-21(16)28/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQKJXWFYTWPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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